2- to 3-Fold Higher Substrate Activity for Human GST Mu-Class Isoenzymes Compared to the E-Isomer
The Z-(cis-) isomer of the cysteine S-conjugate exhibits a significant kinetic advantage over the E-(trans-) isomer as a substrate for human glutathione S-transferase (GST) mu-class isoenzymes, a key detoxification and bioactivation step. In a study using mononuclear lymphocytes from exposed individuals, mu-class isoenzymes demonstrated 2- to 3-fold higher activity with Z-DCP-derived conjugates than with E-DCP-derived conjugates. This stereoselective preference is absent or much lower for alpha- and pi-class GSTs, where activity toward both isomers is lower and less discriminating [1].
| Evidence Dimension | Enzyme-specific activity (GST mu-class isoenzymes) |
|---|---|
| Target Compound Data | Significantly higher; preferred substrate |
| Comparator Or Baseline | E-(trans-)-isomer derivative: 2- to 3-fold lower activity |
| Quantified Difference | 2- to 3-fold higher activity for Z-isomer vs. E-isomer |
| Conditions | In vitro assay using human mononuclear lymphocyte GST isoenzymes; immunoblotting with anti-GST mu antibody. |
Why This Matters
This directly impacts the design of exposure monitoring and toxicological studies, as individuals with a genetic GST mu-class deficiency will exhibit markedly different metabolic handling of the Z- and E-isomers, a variable not present when using the racemic mixture or the E-isomer alone.
- [1] Vos RM, van Welie RT, Peters WH, Evelo CT, Boogaards JJ, Vermeulen NP, van Bladeren PJ. Genetic deficiency of human class mu glutathione S-transferase isoenzymes in relation to the urinary excretion of the mercapturic acids of Z- and E-1,3-dichloropropene. Arch Toxicol. 1991;65(2):95-9. View Source
